![molecular formula C14H20N2O3 B14276655 1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine CAS No. 138783-47-8](/img/structure/B14276655.png)
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a nitroethyl group and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene. This intermediate is then subjected to reductive amination with piperidine to yield the final product. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-[1-(4-methoxyphenyl)-2-aminoethyl]piperidine, while oxidation of the methoxy group results in 1-[1-(4-hydroxyphenyl)-2-nitroethyl]piperidine.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, such as the NMDA receptor, modulating their activity and influencing synaptic transmission . This interaction can lead to various physiological effects, including analgesia and anesthesia. The nitro group and methoxyphenyl group play crucial roles in its binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine can be compared with other similar compounds, such as:
1-[1-(4-Methoxyphenyl)-2-aminoethyl]piperidine: This compound is the reduced form of this compound and has different biological activities due to the presence of an amine group instead of a nitro group.
1-[1-(4-Hydroxyphenyl)-2-nitroethyl]piperidine: This compound is the oxidized form and exhibits different chemical reactivity and biological properties due to the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
138783-47-8 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-nitroethyl]piperidine |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-7-5-12(6-8-13)14(11-16(17)18)15-9-3-2-4-10-15/h5-8,14H,2-4,9-11H2,1H3 |
InChI Key |
AKNYLLXZWBJOEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


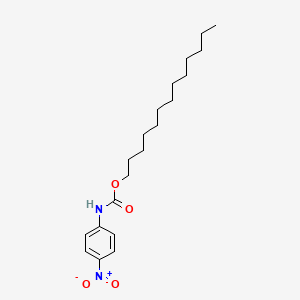
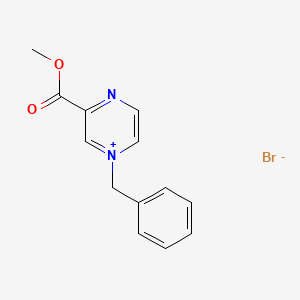
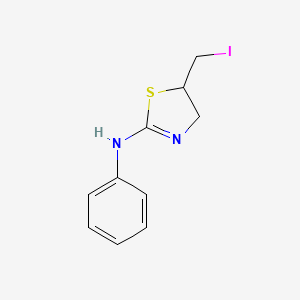


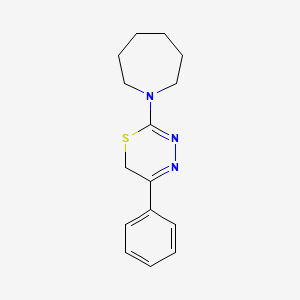
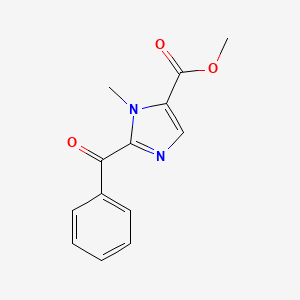
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
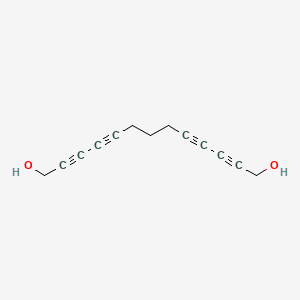
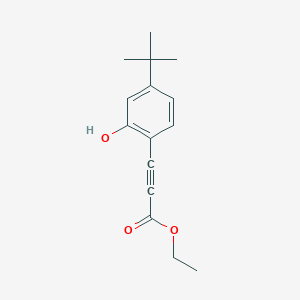
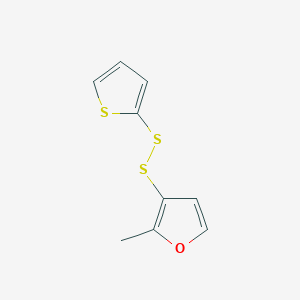


![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
